Technical Analysis: Spectroscopic Characterization of 3-Chloro-5-methyl-1H-indole-2-carboxylic Acid
Technical Analysis: Spectroscopic Characterization of 3-Chloro-5-methyl-1H-indole-2-carboxylic Acid
This technical guide provides a rigorous spectroscopic analysis framework for 3-chloro-5-methyl-1H-indole-2-carboxylic acid , a critical scaffold in the synthesis of NMDA receptor antagonists (e.g., Gavestinel derivatives) and antiviral agents.
The following protocols are designed to validate structural integrity, assess purity, and differentiate the target molecule from its primary synthetic precursor, 5-methylindole-2-carboxylic acid.
Compound Identifier: 3-chloro-5-methyl-1H-indole-2-carboxylic acid
Molecular Formula:
Executive Summary & Diagnostic Logic
The primary challenge in characterizing this molecule is confirming the regioselective chlorination at the C3 position while ensuring the integrity of the C5-methyl and C2-carboxylic acid moieties.
The "Null Hypothesis" Test:
To validate the structure, the analyst must prove the absence of the C3-proton signal in
Analytical Workflow Diagram
Caption: Logical workflow for structural validation. The critical decision gate relies on the NMR confirmation of C3 substitution.
Mass Spectrometry (MS) Profile
Mass spectrometry provides the first line of evidence for the halogenation state.
Experimental Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]
-
Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.
Diagnostic Peaks
| Ion Species | m/z (Theoretical) | Intensity Ratio | Diagnostic Significance |
| 208.02 | 100% | Base Peak. Confirms molecular mass.[1] | |
| 210.02 | ~32% | Isotope Pattern. Confirms presence of one Chlorine atom.[1] | |
| 164.03 | Variable | Decarboxylation. Characteristic fragmentation of indole-2-carboxylic acids. |
Interpretation: A 3:1 ratio between m/z 208 and 210 is mandatory. A ratio deviation suggests contamination with the non-chlorinated precursor (m/z 174) or di-chlorinated byproducts.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for establishing regiochemistry.[1]
Solvent Selection
-
Primary: DMSO-
-
Reasoning: Indole-2-carboxylic acids are often sparingly soluble in
. DMSO ensures full solubility and slows proton exchange, allowing observation of the carboxylic acid and indole NH protons.
-
H NMR Assignments (400 MHz, DMSO- )
The spectrum must be calibrated to the residual DMSO peak (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | 13.0 - 13.5 | br s | 1H | - | Acidic proton. Disappears on |
| NH | 11.8 - 12.2 | br s | 1H | - | Indole N-H. Downfield due to aromaticity and H-bonding. |
| H-4 | 7.45 - 7.55 | d | 1H | Ortho to C3-Cl. Typically appears as a singlet or fine doublet (meta-coupling to H6).[1] | |
| H-7 | 7.30 - 7.40 | d | 1H | Ortho to H6. | |
| H-6 | 7.10 - 7.20 | dd | 1H | Coupled to H7 (ortho) and H4 (meta). | |
| 5-CH | 2.38 - 2.42 | s | 3H | - | Characteristic methyl singlet. |
Critical Validation Point:
The absence of a signal at
C NMR Assignments (100 MHz, DMSO- )
| Carbon Type | Shift ( | Assignment |
| C=O | 162.5 | Carboxylic Acid |
| C-Cl | 108.0 - 110.0 | C-3 (Upfield shift due to shielding/steric effects relative to C-H) |
| Aromatic C | 135.0, 128.0, 126.0 | Quaternary carbons (C3a, C7a, C2) |
| Aromatic CH | 125.0, 120.0, 112.5 | C4, C6, C7 |
| Methyl | 21.0 - 21.5 | 5-CH |
Infrared (IR) Spectroscopy
Used primarily for "fingerprinting" in Quality Control (QC) environments.[1]
-
Method: ATR (Attenuated Total Reflectance) on solid powder.[1]
-
Key Bands:
-
3300–3450 cm
: N-H stretch (sharp, medium intensity).[1] -
2800–3200 cm
: O-H stretch (broad, carboxylic acid dimer).[1] -
1670–1690 cm
: C=O stretch (strong, conjugated acid).[1] Note: If the C=O band is >1710 cm , suspect the ester form.[1] -
740–760 cm
: C-Cl stretch (often obscured by aromatic out-of-plane bends, but diagnostic if compared to precursor).[1]
-
Purity Analysis Protocol (HPLC-UV)
For quantitative assessment of the 3-chloro product versus the 5-methyl precursor.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Indole absorption maximum) and 220 nm.[1]
-
Elution Order:
-
5-methylindole-2-carboxylic acid (More polar, elutes first).
-
3-chloro-5-methyl-1H-indole-2-carboxylic acid (Target, elutes later due to lipophilic Cl).
-
Decarboxylated byproducts (if thermal degradation occurs).
-
References
-
PubChem. (2025).[2][3] Compound Summary: 3-chloro-5-methyl-1H-indole-2-carboxylic acid (CID 28330545).[4] National Library of Medicine. [Link][1]
-
Royal Society of Chemistry. (2019). Supporting Information: Synthesis of substituted indoles. (Provides analogous NMR data for 5-methylindole derivatives). [Link]
-
Salituro, F. G., et al. (1991).[1] Design, synthesis and molecular modeling of 3-acylamino-2-carboxyindole NMDA receptor glycine-site antagonists. Bioorganic & Medicinal Chemistry Letters, 1(5), 255-260.[1] (Foundational text on 3-substituted indole-2-carboxylic acids). [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-chloro-5-methyl-1h-indole-2-carboxylic acid (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]
